(Tetrahydrofuran-3-yl)hydrazine
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Overview
Description
(Tetrahydrofuran-3-yl)hydrazine is a chemical compound that features a tetrahydrofuran ring bonded to a hydrazine moiety This compound is of interest due to its unique structure, which combines the properties of both tetrahydrofuran and hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydrofuran-3-yl)hydrazine typically involves the reaction of tetrahydrofuran with hydrazine. One common method includes the following steps:
Formation of Tetrahydrofuran-3-one: Tetrahydrofuran is first oxidized to form tetrahydrofuran-3-one.
Reaction with Hydrazine: The tetrahydrofuran-3-one is then reacted with hydrazine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation of protected hydrazine compounds.
Hydrolysis: Hydrolyzing the intermediate products to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
(Tetrahydrofuran-3-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield other hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrahydrofuran-3-one derivatives, while reduction can produce different hydrazine compounds .
Scientific Research Applications
(Tetrahydrofuran-3-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (Tetrahydrofuran-3-yl)hydrazine involves its interaction with molecular targets and pathways within cells. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can result in the inhibition of specific enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A cyclic ether with similar structural features but without the hydrazine moiety.
Hydrazine: A simple hydrazine compound without the tetrahydrofuran ring.
Furan Derivatives: Compounds containing the furan ring, which may exhibit similar reactivity.
Uniqueness
(Tetrahydrofuran-3-yl)hydrazine is unique due to its combination of the tetrahydrofuran ring and hydrazine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
oxolan-3-ylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-6-4-1-2-7-3-4/h4,6H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFLBKOBMGLOKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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